3-chloro-N-(4-ethoxyphenyl)propanamide
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Description
“3-chloro-N-(4-ethoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 .
Molecular Structure Analysis
The InChI code for “3-chloro-N-(4-ethoxyphenyl)propanamide” is 1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-chloro-N-(4-ethoxyphenyl)propanamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.
Scientific Research Applications
Herbicidal Activity
- Synthesis and Herbicidal Activity : A study by Liu et al. (2007) synthesized a compound closely related to 3-chloro-N-(4-ethoxyphenyl)propanamide and tested its herbicidal activity. The compound demonstrated effectiveness as a herbicide.
Binding Affinity in Melatonin Receptors
- Binding Affinities of Substituted Phenylalkyl Amides : Research by Garratt et al. (1996) explored the binding affinities of various substituted phenylalkyl amides, including those with structures similar to 3-chloro-N-(4-ethoxyphenyl)propanamide, in melatonin receptors.
Immunosuppressive Activities
- Synthesis and Immunosuppressive Activities : A study by Giraud et al. (2010) on N-aryl-3-(indol-3-yl)propanamides, similar in structure to 3-chloro-N-(4-ethoxyphenyl)propanamide, revealed significant immunosuppressive activities.
Chemical Reactivity and Synthesis
- Deprotonation Studies of β-Bromopropionanilides : The work of Pandolfi et al. (2019) focused on the reactivity of compounds structurally similar to 3-chloro-N-(4-ethoxyphenyl)propanamide, providing insights into their synthesis and chemical properties.
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A study by Halve et al. (2007) on derivatives of 3-chloro-N-(4-ethoxyphenyl)propanamide showed potent antimicrobial activity against various microbes.
Spectroscopic Characterization and Cytotoxicity
- Spectroscopic Characterization and In Vitro Cytotoxicity : Research by Durgun et al. (2016) focused on the spectroscopic characterization and cytotoxic activity of a sulfonamide compound structurally related to 3-chloro-N-(4-ethoxyphenyl)propanamide.
Lack of HIV-1 Integrase Inhibitory Activity
- HIV-1 Integrase Inhibitory Activity Study : A study by Penta et al. (2013) evaluated derivatives of 3-chloro-N-(4-ethoxyphenyl)propanamide for HIV-1 integrase inhibitory activity but found no significant inhibition.
Pharmacokinetics and Metabolism
- Pharmacokinetics and Metabolism Study : Research by Wu et al. (2006) on a related propanamide compound provided insights into its pharmacokinetic characteristics and metabolism in preclinical studies.
Solubility and Modeling Studies
- Solubility and Modeling Studies : A study by Pascual et al. (2017) focused on the solubility of a compound similar to 3-chloro-N-(4-ethoxyphenyl)propanamide, providing valuable data for pharmaceutical applications.
properties
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPVRXZDDYKNEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404058 |
Source
|
Record name | 3-chloro-N-(4-ethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-ethoxyphenyl)propanamide | |
CAS RN |
19314-15-9 |
Source
|
Record name | 3-chloro-N-(4-ethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-PARA-PROPIONOPHENETIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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